molecular formula C21H16ClFN4O B11465594 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

Cat. No.: B11465594
M. Wt: 394.8 g/mol
InChI Key: CHNBDKFCSNEDTO-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form the corresponding benzotriazole.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Chlorination: The chloro group can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but differs in the presence of a thiazole ring instead of a benzotriazole ring.

    3-chloro-N-(2-fluorophenyl)-4-methoxybenzamide: Similar in having a chloro and fluorophenyl group but differs in the presence of a methoxy group instead of a methyl group.

Uniqueness

3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is unique due to its specific combination of functional groups and the benzotriazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H16ClFN4O

Molecular Weight

394.8 g/mol

IUPAC Name

3-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C21H16ClFN4O/c1-12-3-4-14(10-17(12)22)21(28)24-18-11-20-19(9-13(18)2)25-27(26-20)16-7-5-15(23)6-8-16/h3-11H,1-2H3,(H,24,28)

InChI Key

CHNBDKFCSNEDTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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